molecular formula C3H2KNO2S B12219544 2,4-Thiazolidinedione, potassium salt CAS No. 39131-10-7

2,4-Thiazolidinedione, potassium salt

Cat. No.: B12219544
CAS No.: 39131-10-7
M. Wt: 155.22 g/mol
InChI Key: CTMILBUTPCEHFW-UHFFFAOYSA-M
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Description

2,4-Thiazolidinedione, potassium salt (CAS 39131-10-7) is a versatile heterocyclic compound with the molecular formula C₃H₂KNO₂S and a molecular weight of 155.22 g/mol. This potassium salt form is often utilized in synthetic chemistry due to its enhanced solubility and reactivity compared to the parent compound, 2,4-Thiazolidinedione (TZD). The TZD scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with diverse biological targets. Its core structure features carbonyl groups that act as electron acceptors and NH/S groups that serve as electron donors, facilitating potent interactions with various enzymes and receptors . The primary research application of this compound is as a key synthetic intermediate, particularly in the development of novel thiazolidinedione derivatives via N-alkylation reactions . Researchers extensively use it to create hybrid molecules for investigating new therapeutic agents. Its derivatives show a wide spectrum of biological activities, with significant research focus on their role as Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) agonists . Activation of PPAR-γ improves tissue sensitivity to insulin and enhances glucose uptake, making TZD derivatives a central area of study in type 2 diabetes mellitus research . Beyond antidiabetic research, the TZD core is a critical building block for compounds investigated for anticancer properties. These studies explore mechanisms such as disrupting the cell cycle, inducing apoptosis, and inhibiting tumor angiogenesis . Additional research areas include antimicrobial activity, where TZD derivatives can inhibit bacterial enzymes like DNA gyrase and disrupt fungal cell membrane synthesis , as well as antioxidant applications, where phenolic TZD derivatives have demonstrated significant free radical scavenging abilities . This potassium salt offers researchers a reliable and reactive starting point for exploring these and other novel biological activities.

Properties

CAS No.

39131-10-7

Molecular Formula

C3H2KNO2S

Molecular Weight

155.22 g/mol

IUPAC Name

potassium;1,3-thiazolidin-3-ide-2,4-dione

InChI

InChI=1S/C3H3NO2S.K/c5-2-1-7-3(6)4-2;/h1H2,(H,4,5,6);/q;+1/p-1

InChI Key

CTMILBUTPCEHFW-UHFFFAOYSA-M

Canonical SMILES

C1C(=O)[N-]C(=O)S1.[K+]

Related CAS

2295-31-0 (Parent)

Origin of Product

United States

Synthetic Methodologies for 2,4 Thiazolidinedione, Potassium Salt

Direct Synthesis from 2,4-Thiazolidinedione (B21345)

The most common and direct method for preparing the potassium salt of 2,4-thiazolidinedione involves treating the parent heterocycle with a potassium base. The acidic proton on the nitrogen at the 3-position of the TZD ring is readily abstracted by a strong base.

Deprotonation Reactions with Potassium Hydroxide (B78521)

The formation of 2,4-thiazolidinedione, potassium salt, is typically achieved through a deprotonation reaction using potassium hydroxide (KOH). rsc.org In this acid-base reaction, the hydrogen atom at the N-3 position of the 2,4-thiazolidinedione ring, which is acidic, is removed by the hydroxide ion. scialert.net This results in the formation of the potassium salt and a molecule of water. scialert.net The reaction is widely employed due to its simplicity and the high reactivity of the resulting salt. rsc.orgnih.gov The potassium salt is often generated as a stable, crystalline solid that can be isolated or used directly for further chemical transformations. rsc.orgscialert.net

Optimization of Reaction Conditions and Solvent Systems (e.g., Alcoholic KOH, KOH/DMF)

The efficiency and outcome of the salt formation can be significantly influenced by the choice of solvent and reaction conditions. Ethanolic potassium hydroxide is a frequently used reagent system. rsc.orgscialert.net In a typical procedure, 2,4-thiazolidinedione is dissolved in ethanol (B145695), and a solution of potassium hydroxide in ethanol is added. rsc.org The mixture is stirred, often with initial cooling in an ice bath, for a period of a few hours to facilitate the formation of the crystalline salt. rsc.orgscialert.net

Dimethylformamide (DMF) is another solvent employed, particularly when the potassium salt is prepared for subsequent reactions. rsc.orgnih.gov For instance, the potassium salt of 1,3-thiazolidine-2,4-dione can be dissolved in DMF before the addition of other reagents, such as ethyl chloroacetate (B1199739), for N-alkylation reactions. rsc.org The choice of solvent system is crucial for managing the solubility of both the reactants and the resulting salt, thereby influencing the reaction rate and the purity of the product. rsc.orgnih.gov Refluxing the reaction mixture is a common technique to ensure the completion of the reaction. rsc.org

The following table summarizes typical reaction conditions for the synthesis of TZD potassium salts.

ReactantBaseSolventReaction TimeObservations
1,3-Thiazolidine-2,4-dionePotassium HydroxideEthanol2 hoursCrystalline solid formed after cooling. rsc.org
5-Arylidine-2,4-ThiazolidinedionePotassium HydroxideEthanol2-3 hoursCrystalline solid collected after cooling. scialert.net
Ethyl 2,4-dioxo-1,3-thiazolidin-3-yl acetatePotassium HydroxideEthanolNot SpecifiedSubsequent reaction with 2-bromo-4′-nitroacetophenone in DMF. nih.gov
1,3-Thiazolidine-2,4-dionePotassium HydroxideEthanol-Dioxane20 minutes (boiling)Used for preparing salts of 5-stryryl-1,3-thiazolidine-2,4-diones. nih.gov

Alternative Synthetic Routes to Potassium Salts of Functionalized Thiazolidinedione Derivatives

Beyond the simple parent salt, methodologies have been developed to synthesize potassium salts of 2,4-thiazolidinediones that are already functionalized at other positions of the heterocyclic ring.

Preparation of 5-Arylidine-2,4-Thiazolidinedione Potassium Salts

A common strategy involves the initial synthesis of 5-arylidine-2,4-thiazolidinediones via a Knoevenagel condensation. scialert.netnih.gov This reaction typically involves condensing 2,4-thiazolidinedione with a substituted benzaldehyde (B42025) in the presence of a basic catalyst like piperidine (B6355638) in a solvent such as ethanol. scialert.net The resulting 5-arylidine-2,4-thiazolidinedione derivative can then be converted to its corresponding potassium salt. scialert.netnih.gov

The process for forming the potassium salt is analogous to the direct synthesis from the unsubstituted TZD: the 5-arylidine derivative is treated with an alcoholic solution of potassium hydroxide. scialert.net The mixture is stirred for several hours, and upon cooling, the potassium salt precipitates as a crystalline solid, which can be collected by filtration. scialert.net These functionalized potassium salts serve as crucial intermediates for creating more complex derivatives, such as 5-arylidine-3-(4'-bromobenzyl)thiazolidine-2,4-diones, by reacting the salt with compounds like 4-bromobenzyl bromide. osi.lv

Analytical Control of Yield and Purity Profiles

The yield and purity of the synthesized potassium salts are critical parameters that are carefully controlled and analyzed. Yields for the synthesis of potassium salts of 5-arylidine-2,4-thiazolidinediones are reported to be in the range of 69-90%. nih.gov

Purity is often assessed by melting point determination and spectroscopic analysis. scialert.net For instance, the potassium salt of 5-arylidine-2,4-thiazolidinedione was reported to be analytically pure with a decomposition point of 248-250°C. scialert.net Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the structure of the synthesized compounds. rsc.orgscialert.net In the 1H-NMR spectra of N-substituted derivatives prepared from these salts, the absence of the characteristic singlet signal for the NH proton (typically around 12.5 ppm) confirms the successful substitution at the nitrogen atom. nih.gov Elemental analysis is also employed to verify the empirical formula of the final products. scialert.net

The following table presents a summary of yields and analytical data for representative TZD potassium salts and their subsequent products.

CompoundYieldMelting Point (°C)Analytical Notes
5-Arylidine-2,4-thiazolidinedione potassium salts (general)69-90%Decomposes at 248-250°CDescribed as analytically pure. scialert.netnih.gov
Ethyl 2,4-dioxo-1,3-thiazolidin-3-yl acetohydrazide (from potassium salt intermediate)Not Specified192-194°CStructure confirmed by IR, 1H-NMR, and 13C-NMR. rsc.org
5-{4-[2-(N-methyl-N-(2-pyridyl))-amino-ethoxy]-benzyl}-2,4-thiazolidinedione potassium saltNot Specified189-191°CPrepared from the corresponding trifluoroacetate (B77799) salt using KOH. google.com

Contemporary Approaches to Synthesis and Reaction Efficiency

Modern synthetic routes to 2,4-thiazolidinedione potassium salt typically involve a multi-step process. A common and effective contemporary method is the Knoevenagel condensation of 2,4-thiazolidinedione with various aromatic aldehydes. This is generally followed by the formation of the potassium salt through the reaction with potassium hydroxide. scialert.netnih.gov

The initial synthesis of the 2,4-thiazolidinedione core can be achieved by reacting chloroacetic acid with thiourea (B124793) in the presence of concentrated hydrochloric acid and water. semanticscholar.org This foundational step provides the necessary scaffold for further derivatization.

A widely employed contemporary approach involves the Knoevenagel condensation between 2,4-thiazolidinedione and a substituted benzaldehyde. scialert.net This reaction is typically carried out in the presence of a basic catalyst, such as piperidine, and a solvent like ethanol, under reflux conditions. scialert.net The resulting 5-arylidine-2,4-thiazolidinedione is then converted to its potassium salt. This is achieved by treating the 5-arylidine-2,4-thiazolidinedione with a solution of potassium hydroxide in an alcoholic solvent. scialert.netrsc.org The mixture is stirred, often without cooling, to facilitate the reaction, and the resulting crystalline solid, the potassium salt, is then collected. scialert.net

Recent studies have focused on optimizing these reaction conditions to enhance yields and simplify procedures. For instance, the use of dimethylformamide (DMF) as a solvent for the reaction between the potassium salt of 1,3-thiazolidine-2,4-dione and ethyl chloroacetate has been reported, with the reaction proceeding under reflux. rsc.org

The efficiency of these synthetic steps can be evaluated by the yields obtained at each stage. The following tables provide a summary of research findings on the synthesis of 2,4-thiazolidinedione derivatives and their potassium salts, highlighting the reaction components and yields.

Table 1: Synthesis of 5-Arylidine-2,4-thiazolidinedione Derivatives

Starting Material 1Starting Material 2Catalyst/SolventReaction TimeYield (%)Reference
2,4-ThiazolidinedioneSubstituted BenzaldehydesPiperidine / Ethanol16-24 hNot Specified scialert.net
Thiazolidinedione3-Hydroxy-4-methoxybenzaldehydeCholine chloride, N-methylureaNot Specified53.9 frontiersin.org
Thiazolidinedione2-MethoxybenzaldehydeCholine chloride, N-methylureaNot Specified71.0 frontiersin.org
Thiazolidinedione3-HydroxybenzaldehydeCholine chloride, N-methylureaNot Specified29.7 frontiersin.org
2,4-ThiazolidinedioneVarious Aromatic AldehydesPiperidine / Methanol8-10 h66 researchgate.net

Table 2: Synthesis of 2,4-Thiazolidinedione, Potassium Salt and its Derivatives

Starting MaterialReagentSolventReaction TimeYield (%)Reference
5-Arylidine-2,4-thiazolidinedionePotassium HydroxideEthanol2-3 hNot Specified scialert.net
1,3-Thiazolidine-2,4-dionePotassium HydroxideEthanol2 hNot Specified rsc.org
5-{4-[2-(N-methyl-N-(2-pyridyl))-amino-ethoxy]-benzylidene}-2,4-thiazolidinedione trifluoroacetate saltPalladium-on-charcoal, Potassium HydroxideAcetic Acid, Methanol/WaterNot SpecifiedNot Specified google.com

The characterization of the synthesized compounds is confirmed through various spectral data, including IR, ¹H-NMR, and mass spectral analysis, which validate the assumed structures. scialert.net For example, the absence of a singlet signal corresponding to the NH proton of the thiazolidinedione ring in the ¹H NMR spectrum confirms the successful formation of the N-substituted potassium salt. nih.gov

Chemical Reactivity and Derivatization Strategies Utilizing 2,4 Thiazolidinedione, Potassium Salt

N-Alkylation Reactions at the Imidic Nitrogen (N-3 Position) of the Thiazolidinedione Ring

The deprotonation of the imidic nitrogen (N-3) of the 2,4-thiazolidinedione (B21345) ring using a base like potassium hydroxide (B78521) generates a potassium salt. scialert.netrsc.org This salt is a potent nucleophile, readily participating in N-alkylation reactions. researchgate.netarkat-usa.org This synthetic route is a common and efficient method for introducing a wide variety of substituents at the N-3 position, significantly modifying the molecule's properties. arkat-usa.org

The N-3 anion of the thiazolidinedione ring, stabilized by the potassium counterion, readily reacts with various halogenated electrophiles through a nucleophilic substitution (SN2) mechanism. arkat-usa.org This reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF). rsc.orgnih.govnih.gov

Common halogenated electrophiles employed in this reaction include:

Alkyl Halides : Simple alkyl or benzyl (B1604629) halides are used to introduce corresponding substituents. researchgate.net

Haloacetyl and Haloacetophenone Derivatives : Reagents like ethyl chloroacetate (B1199739), 2-bromo-4′-nitroacetophenone, and 2-chloro-N-arylacetamides are frequently used to install functionalized side chains. rsc.orgnih.govnih.gov For instance, the reaction of 5-arylidine-2,4-thiazolidinedione potassium salts with 2-bromo-4′-nitroacetophenone in DMF yields the corresponding N-substituted derivatives. nih.gov Similarly, reacting the potassium salts with ethyl chloroacetate, chloroacetone, or phenacyl bromide in refluxing DMF leads to the formation of N-substituted 5-styrylthiazolidinediones. nih.gov

The success of these N-alkylation reactions is often confirmed by the disappearance of the N-H proton signal (typically around 12.5 ppm) in the 1H NMR spectrum of the product. nih.gov

The N-alkylation of 2,4-thiazolidinedione's potassium salt is a cornerstone for creating a diverse library of N-substituted analogues. This strategy allows for systematic structural modifications to explore structure-activity relationships (SAR). Researchers have synthesized numerous series of these analogues by reacting the potassium salt with a wide range of electrophiles. nih.govresearchgate.net

For example, a series of N-substituted 2,4-thiazolidinediones were prepared by reacting the potassium salt of 2,4-thiazolidinedione with various substituted benzyl halides. researchgate.net Another study describes the synthesis of (Z)-N-substituted 5-styrylthiazolidinediones by reacting the potassium salts of 5-stryryl-1,3-thiazolidine-2,4-diones with halo-compounds like ethyl chloroacetate and chloroacetonitrile. nih.gov

The table below summarizes representative examples of N-substituted 2,4-thiazolidinedione analogues synthesized via this method.

Precursor Salt Electrophile Resulting Analogue Reaction Conditions Ref
Potassium salt of 1,3-thiazolidine-2,4-dione Ethyl chloroacetate Ethyl 2,4-dioxo-1,3-thiazolidin-3-yl acetate DMF, reflux rsc.org
Potassium salt of 5-benzylidene-2,4-thiazolidinedione 2-Bromo-4'-nitroacetophenone (Z)-5-(benzylidene)-3-(2-(4-nitrophenyl)-2-oxoethyl)thiazolidine-2,4-dione DMF nih.gov
Potassium salt of 5-(4-nitrobenzylidene)-2,4-thiazolidinedione Chloroacetonitrile (Z)-2-(5-(4-nitrobenzylidene)-2,4-dioxothiazolidin-3-yl)acetonitrile DMF, reflux nih.gov
Potassium salt of 2,4-thiazolidinedione 3-(4-bromobenzyl) halide 3-(4-bromobenzyl)-2,4-thiazolidinedione Not specified researchgate.net
Potassium salt of 5-(1H-indol-3-ylmethylene)-thiazolidine-2,4-dione Alkylating agent N,N-symmetrically disubstituted 5-(1H-indol-3-ylmethylene)-thiazolidine-2,4-diones K2CO3, DMF researchgate.net

The reactivity of the 2,4-thiazolidinedione potassium salt is instrumental in the construction of complex hybrid molecules. This molecular hybridization strategy involves covalently linking the thiazolidinedione core to other known pharmacophores to create a single molecule with potentially synergistic or novel biological activities. nih.govnih.gov

Key examples include:

Thiazolidinedione-Oxadiazole Hybrids : The potassium salt of 1,3-thiazolidinedione was first reacted with ethyl chloroacetate. The resulting product was then converted in several steps to a series of thiazolidinedione-1,3,4-oxadiazole hybrids. rsc.org

Thiazolidinedione-Benzothiazole Hybrids : The potassium salts of various 5-arylidene-thiazolidine-2,4-diones were refluxed with benzothiazole (B30560) methyl chloride in DMF to synthesize novel benzothiazole-tethered thiazolidinedione hybrids. nih.gov

Thiazolidinedione-Oxindole Hybrids : The potassium salt of a 5-substituted isatin-thiazolidinedione adduct was heated with 2-chloro-N-substituted acetamide (B32628) derivatives in dry DMF to afford complex hybrids of thiazolidinedione and 2-oxoindoline. nih.gov

Thiazolidinedione-Thiosemicarbazone Hybrids : While not directly using the potassium salt, related multi-step syntheses yield complex hybrids. For example, formylphenyl (2,4-dioxo-1,3-thiazolidin-3-yl)acetates are condensed with thiosemicarbazides to create TZD-based thiosemicarbazone hybrids. tandfonline.comnih.gov

This approach underscores the utility of the thiazolidinedione potassium salt as a versatile building block for creating structurally diverse and complex molecules. mdpi.com

Mechanistic Investigations of Reaction Pathways Involving the Potassium Salt Intermediate

The potassium salt of 2,4-thiazolidinedione serves as a crucial and highly reactive intermediate in the synthesis of a wide array of N-substituted derivatives. Its formation and subsequent reactions have been a subject of mechanistic studies, primarily focusing on its role as a potent nucleophile. The process typically begins with the deprotonation of the acidic N-H proton of a 2,4-thiazolidinedione scaffold, often a 5-arylidene-2,4-thiazolidinedione, using a strong base. scialert.net

A common and effective method involves treating the parent thiazolidinedione compound with potassium hydroxide (KOH) in an alcoholic solvent, such as ethanol (B145695). scialert.net The reaction mixture is typically heated to facilitate the formation of the potassium salt, which often precipitates as a crystalline solid upon cooling. scialert.net The formation of this salt is a key step, as it generates a thiazolidinedione anion where the negative charge is localized on the nitrogen atom, significantly enhancing its nucleophilicity. Spectroscopic analysis, particularly ¹H NMR, confirms the successful formation of the salt and its subsequent N-substitution by noting the disappearance of the characteristic singlet signal corresponding to the N-H proton, which is typically observed in the 12.50–12.52 ppm range in the parent compound. nih.gov

Once formed, the 2,4-thiazolidinedione potassium salt is utilized in various nucleophilic substitution reactions. The general mechanism involves the attack of the nitrogen anion on an electrophilic center, leading to the formation of a new carbon-nitrogen bond. This pathway is a cornerstone for creating diversity at the N-3 position of the thiazolidinedione ring.

Reaction Pathway Example:

Salt Formation: A 5-arylidene-2,4-thiazolidinedione is dissolved in hot ethanol, to which an ethanolic solution of potassium hydroxide is added. The mixture is stirred for several hours to ensure complete formation of the corresponding potassium salt. scialert.net

Nucleophilic Attack: The generated potassium salt is then suspended in a polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972). scialert.netnih.gov An electrophile, such as an alkyl halide (e.g., 2-bromo-4'-nitroacetophenone) or an acyl halide with an active halogen (e.g., 4-chlorobenzoic acid), is introduced into the reaction mixture. scialert.netnih.gov

Product Formation: The nucleophilic nitrogen of the thiazolidinedione anion attacks the electrophilic carbon of the reagent, displacing the leaving group (e.g., Br⁻ or Cl⁻) and forming the N-substituted 2,4-thiazolidinedione derivative. scialert.netnih.gov The reaction is often refluxed for several hours to ensure completion, with progress monitored by thin-layer chromatography (TLC). scialert.net

This strategic use of the potassium salt intermediate allows for the controlled and efficient synthesis of targeted molecules, which is fundamental for developing new therapeutic agents and studying their structure-activity relationships. researchgate.net

Structure-Activity Relationship (SAR) Insights Derived from Derivativatization Studies via the Potassium Salt

The derivatization of the 2,4-thiazolidinedione (TZD) scaffold, facilitated by the potassium salt intermediate, has been instrumental in elucidating key structure-activity relationships (SAR). researchgate.netpharmacyjournal.info By systematically modifying the substituents at the N-3 position, researchers have been able to probe the structural requirements for various biological activities, including antidiabetic, anticancer, and antimicrobial effects. nih.govnih.gov

The general SAR for many TZD derivatives indicates that the core heterocyclic ring acts as a crucial scaffold for interacting with biological targets. pharmacyjournal.infonih.gov The nature of the substituent introduced at the N-3 position via the potassium salt pathway significantly modulates the compound's potency and selectivity. nih.gov

Antidiabetic Activity: For antidiabetic activity, particularly as agonists of peroxisome proliferator-activated receptor-gamma (PPAR-γ), the N-3 substituent plays a critical role in receptor binding and activation. nih.gov Studies have shown that incorporating specific aryl groups connected by a short linker to the nitrogen atom can enhance potency. Molecular docking studies of N-substituted derivatives have revealed that these groups often engage in hydrophobic interactions within the ligand-binding domain of PPAR-γ. nih.gov

Table 1: SAR Insights for Antidiabetic Activity of N-3 Substituted TZD Derivatives

N-3 Substituent TypeGeneral ObservationExample ActivityReference
Arylmethyl (e.g., Benzothiazole methyl)Good binding affinity to PPAR-γ active site.Partial PPAR-γ agonism. nih.govnih.gov
Aryl acyl (e.g., from 4-chlorobenzoic acid)Can modulate insulin-enhancing properties.Potential insulinotropic property. scialert.net
Complex heterocyclic structuresCan lead to potent PPAR-γ activation.Strong PPAR-γ activation observed for specific derivatives. nih.gov

This table is interactive. Click on the headers to sort.

Table 2: SAR Insights for Anticancer Activity of TZD Derivatives

Modification via Potassium Salt IntermediateEffect on ActivityTarget Cell LinesReference
Introduction of specific aryl groupsCan enhance cytotoxic potential.MCF-7, HCT-116. nih.gov
Variation in linker between TZD and aryl groupInfluences pro-apoptotic capacity.PC-3, MDA-MB-231, HT-1080. nih.gov
Addition of lipophilic groupsMay decrease hepatotoxicity while maintaining anti-proliferative effects.Hepatocytes. pharmacyjournal.info

This table is interactive. Click on the headers to sort.

Antimicrobial Activity: The antimicrobial potential of TZD derivatives is also heavily influenced by the nature of the N-3 substituent. nih.gov Research has shown that the introduction of electron-withdrawing groups on the aryl ring attached at the C-5 position, combined with specific N-3 substitutions, can enhance antibacterial activity. nih.gov The mechanism of antimicrobial action for some TZD derivatives involves the inhibition of enzymes like cytoplasmic Mur ligases. nih.gov

Table 3: SAR Insights for Antimicrobial Activity of TZD Derivatives

N-3 Substituent TypeC-5 Arylidene SubstituentEffect on ActivityTarget StrainsReference
Various Alkyl/Aryl groupsElectron-withdrawing groups (e.g., -NO₂, -Cl, -Br)Enhanced antibacterial activity.E. coli, B. subtilis, S. aureus. nih.gov
N-substitution with another heterocyclic ringUnsubstituted or substituted phenylCan lead to potent antifungal activity.C. albicans, A. niger. nih.gov

This table is interactive. Click on the headers to sort.

Advanced Spectroscopic and Analytical Characterization of 2,4 Thiazolidinedione, Potassium Salt and Its Derivatives

Vibrational Spectroscopy Applications (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the context of 2,4-Thiazolidinedione (B21345) and its derivatives, IR spectra provide valuable information about the key structural features. The IR spectrum of the parent 2,4-Thiazolidinedione molecule exhibits characteristic absorption bands corresponding to its functional groups. chemicalbook.comnist.gov

For instance, the carbonyl (C=O) groups of the thiazolidinedione ring typically show strong absorption bands in the region of 1660-1750 cm⁻¹. rasayanjournal.co.innih.gov Specifically, the amide carbonyl group has been observed at approximately 1689 cm⁻¹, while the carbonyl group attached to the sulfur atom shows absorption at around 1736 cm⁻¹. nih.gov The N-H stretching vibration of the amide group is characterized by a band in the range of 3197-3421 cm⁻¹. rasayanjournal.co.in Furthermore, the C-N and C-S stretching vibrations can be observed at approximately 1083-1155 cm⁻¹ and 914-1004 cm⁻¹, respectively. rasayanjournal.co.in

In derivatives of 2,4-Thiazolidinedione, such as the 5-arylidene substituted compounds, additional characteristic peaks appear. For example, the C=C stretching of the arylidene group is typically found around 1562-1602 cm⁻¹. rasayanjournal.co.in The specific substitution patterns on the aromatic ring can also be inferred from the IR spectrum.

Functional GroupTypical Wavenumber (cm⁻¹)Reference
N-H Stretch3197-3421 rasayanjournal.co.in
C-H Stretch (Aromatic)2914-3178 rasayanjournal.co.inresearchgate.net
C=O Stretch (Amide)1651-1695 researchgate.netscialert.net
C=O Stretch (Thioester)~1736 nih.gov
C=C Stretch (Aromatic/Alkenyl)1506-1602 rasayanjournal.co.inscialert.net
C-N Stretch1083-1265 rasayanjournal.co.inresearchgate.net
C-S Stretch914-1004 rasayanjournal.co.in

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of 2,4-Thiazolidinedione, potassium salt, and its derivatives. Both ¹H NMR and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. nih.govnih.gov

Interpretation of Proton and Carbon Chemical Shifts

¹H NMR: In the ¹H NMR spectra of 2,4-Thiazolidinedione derivatives, the chemical shifts of the protons provide valuable structural insights. For example, the proton of the N-H group in the thiazolidinedione ring typically appears as a broad singlet at a downfield chemical shift, often around δ 12.31-12.48 ppm. rasayanjournal.co.innih.gov The protons of the methylene (B1212753) group (CH₂) in the thiazolidinedione ring are observed as a singlet. semanticscholar.org In 5-arylidene derivatives, the vinylic proton (=CH) gives a characteristic singlet in the range of δ 7.48-8.31 ppm. rasayanjournal.co.inresearchgate.netscialert.net Aromatic protons typically resonate in the region of δ 6.25-8.43 ppm, with their specific chemical shifts and splitting patterns depending on the substitution on the aromatic ring. nih.gov

¹³C NMR: The ¹³C NMR spectra provide information on the carbon framework of the molecule. The carbonyl carbons of the 2,4-Thiazolidinedione ring are highly deshielded and appear at downfield chemical shifts, typically in the range of δ 166-174 ppm. nih.govmdpi.com The carbon of the methylene group in the ring is found further upfield. In 5-arylidene derivatives, the vinylic carbon and the carbons of the aromatic ring resonate in the region of approximately δ 104-159 ppm. nih.gov

¹H and ¹³C NMR Data for a Representative 2,4-Thiazolidinedione Derivative:

Atom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Reference
N-H12.31- rasayanjournal.co.in
Ar-CH=7.94143.3 rasayanjournal.co.in
Aromatic C-H6.98-7.96115.2-147.8 rasayanjournal.co.in
C=O (Amide)-167.1 rasayanjournal.co.in
C=O (Thioester)-166.3 rasayanjournal.co.in

Advanced Correlative Spectroscopy for Complex Architectures

For more complex derivatives of 2,4-Thiazolidinedione, one-dimensional NMR spectra may not be sufficient for complete structural assignment. In such cases, two-dimensional (2D) NMR techniques are employed. These include:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the molecule. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C). mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular skeleton. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry and conformation of the molecule. mdpi.com

These advanced techniques are invaluable for unambiguously assigning all proton and carbon signals and for determining the three-dimensional structure of complex 2,4-Thiazolidinedione derivatives. mdpi.com

High-Resolution Mass Spectrometric Techniques for Molecular Weight Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a critical analytical technique for determining the precise molecular weight of 2,4-Thiazolidinedione, potassium salt, and its derivatives. This allows for the confirmation of the elemental composition of the synthesized compounds. nih.govnih.gov Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the detection of the molecular ion, often as a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. nih.gov

The fragmentation patterns observed in the mass spectrum provide valuable structural information. The fragmentation of 2,4-Thiazolidinedione derivatives often involves characteristic losses of small molecules such as CO, HCN, and HCS. researchgate.net By analyzing these fragmentation pathways, the structure of the molecule can be further confirmed.

Example of Mass Spectrometry Data for a 2,4-Thiazolidinedione Derivative:

CompoundCalculated Mass (m/z)Found Mass (m/z)IonReference
C₁₀H₇NO₄S237.01238.00 [M+H]⁺Protonated Molecule nih.gov
C₁₃H₁₁NO₆S309.03332.02 [M+Na]⁺Sodium Adduct nih.gov
C₁₄H₁₆N₂O₄S308.08309.13 [M+H]⁺Protonated Molecule nih.gov

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is then compared with the calculated theoretical values based on the proposed molecular formula. scialert.netnih.gov A close agreement between the experimental and calculated values provides strong evidence for the purity and correct stoichiometry of the synthesized 2,4-Thiazolidinedione derivative. scialert.net

Example of Elemental Analysis Data:

Molecular FormulaElementCalculated (%)Found (%)Reference
C₁₇H₁₀O₄SNClC56.1655.91 scialert.net
H2.212.06 scialert.net
N3.843.20 scialert.net
S10.1610.08 scialert.net
C₁₈H₁₃O₅SNC54.1753.91 scialert.net
H5.305.01 scialert.net
N3.693.21 scialert.net
S10.1310.11 scialert.net

Chromatographic Methods for Purity Assessment and Compound Characterization (TLC, HPLC)

Chromatographic techniques are essential for assessing the purity of 2,4-Thiazolidinedione, potassium salt, and its derivatives, as well as for monitoring the progress of chemical reactions. nih.govnih.gov

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to separate components of a mixture. researchgate.netsemanticscholar.org It is widely used to monitor the progress of reactions involving 2,4-Thiazolidinedione derivatives and to get a preliminary indication of the purity of the product. nih.govnih.gov The retention factor (Rf) value is a characteristic property of a compound under a specific set of conditions (stationary phase and mobile phase). researchgate.netsemanticscholar.org

High-Performance Liquid Chromatography (HPLC): HPLC is a more powerful and quantitative chromatographic technique used for the separation, identification, and quantification of components in a mixture. nih.gov Reversed-phase HPLC (RP-HPLC) is commonly employed for the analysis of 2,4-Thiazolidinedione derivatives. nih.gov The retention time (tR) is a key parameter for identifying a compound. HPLC analysis can provide a quantitative measure of the purity of the synthesized compound. nih.gov

Solid State Chemistry and Crystal Engineering of 2,4 Thiazolidinedione, Potassium Salt Forms

Crystallization Techniques and Parameters for Salt Formation

The formation of the potassium salt of 2,4-thiazolidinedione (B21345) involves the deprotonation of the acidic N-H group of the thiazolidinedione ring by a suitable potassium base. While specific literature on the crystallization of the unsubstituted 2,4-thiazolidinedione potassium salt is limited, methods for analogous 5-substituted derivatives are well-documented and provide a procedural basis.

A common method for the synthesis and crystallization of potassium salts of 5-arylidine-2,4-thiazolidinedione derivatives involves the reaction of the parent compound with potassium hydroxide (B78521) in an alcoholic solvent. scialert.netnih.gov The general procedure consists of dissolving the 5-arylidine-2,4-thiazolidinedione in a suitable solvent, such as ethanol (B145695), followed by the addition of an ethanolic solution of potassium hydroxide. scialert.netnih.gov The resulting salt often precipitates from the solution upon stirring and cooling. scialert.net The crystalline solid can then be collected by filtration, washed with a cold solvent to remove impurities, and dried. scialert.net

Key parameters that influence the crystallization process and the resulting solid form include:

Solvent System: The choice of solvent (e.g., ethanol, methanol) affects the solubility of both the starting material and the resulting salt, thereby influencing the supersaturation and nucleation rate. scialert.netnih.gov

Temperature: Cooling profiles can dictate the crystal size and morphology. Gradual cooling is often preferred to obtain larger, higher-quality crystals suitable for single-crystal X-ray diffraction. scialert.net

Stoichiometry: The molar ratio of the thiazolidinedione derivative to the potassium base is crucial for complete salt formation and to avoid contamination with unreacted starting materials.

Stirring/Agitation: The rate of stirring can impact the particle size distribution of the crystalline product. scialert.net

These techniques are generally applicable for obtaining crystalline powders of the potassium salt. For the growth of single crystals, which are essential for X-ray diffraction studies, more controlled crystallization methods such as slow evaporation of the solvent, vapor diffusion, or cooling crystallization from a dilute solution would be employed.

Starting MaterialBaseSolventReaction ConditionsOutcomeReference
5-arylidine-2,4-thiazolidinedionePotassium Hydroxide (KOH)EthanolStirring at room temperature for 2-3 hours, followed by cooling.Crystalline solid of the potassium salt. scialert.net
5-substituted-2,4-thiazolidinedionesPotassium Hydroxide (KOH)EthanolRefluxing for 1-3 hours, followed by cooling.Fine white solid of the potassium salt. nih.gov

Single-Crystal X-ray Diffraction Analysis for Atomic-Level Structural Elucidation

Single-crystal X-ray diffraction (SCXRD) is the definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystal. sciencescholar.us This method provides detailed information on bond lengths, bond angles, and the conformation of the molecule, as well as the packing of molecules in the crystal lattice.

For 2,4-thiazolidinedione, potassium salt, an SCXRD analysis would reveal:

The exact location of the potassium ion relative to the thiazolidinedione anion.

The coordination environment of the potassium ion, including its interactions with the oxygen and potentially the sulfur atoms of the thiazolidinedione ring.

The planarity and geometry of the thiazolidinedione ring in its anionic form.

The presence and nature of any intermolecular interactions, such as hydrogen bonds or other non-covalent interactions, that stabilize the crystal structure.

The crystallographic parameters, including the unit cell dimensions, space group, and density of the crystal.

While no public domain crystal structure of the simple 2,4-thiazolidinedione potassium salt is currently available, studies on related thiazolidinedione derivatives demonstrate the power of this technique in understanding their solid-state structures. oup.com For instance, SCXRD has been used to elucidate the hydrogen bonding patterns in various 5-benzylidene-2,4-thiazolidinedione derivatives. oup.com

Polymorphism and Pseudopolymorphism in Thiazolidinedione Salts

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound have the same chemical composition but differ in their crystal packing, which can lead to variations in their physicochemical properties such as solubility, melting point, and stability. Pseudopolymorphism refers to the formation of solvates or hydrates, where solvent molecules are incorporated into the crystal lattice.

The potential for polymorphism in thiazolidinedione salts has been demonstrated. For example, different polymorphic forms of the sodium salt of a thiazolidinedione derivative have been identified and characterized by techniques such as X-ray powder diffraction (XRPD) and infrared (IR) spectroscopy. These studies highlight the importance of screening for polymorphism during the development of thiazolidinedione-based compounds.

Given that the potassium salt of 2,4-thiazolidinedione possesses functional groups capable of forming various intermolecular interactions, it is plausible that it could also exhibit polymorphism or pseudopolymorphism under different crystallization conditions. A thorough polymorph screen would be necessary to identify and characterize all possible solid forms of this salt.

Elucidation of Supramolecular Synthons and Hydrogen Bonding Networks in the Solid State

Supramolecular synthons are robust and recurring patterns of intermolecular interactions that can be used to design and predict crystal structures. In the case of 2,4-thiazolidinedione and its derivatives, hydrogen bonding plays a crucial role in the formation of specific supramolecular synthons.

In the neutral 2,4-thiazolidinedione molecule, the N-H group acts as a hydrogen bond donor, while the carbonyl oxygen atoms act as hydrogen bond acceptors. This allows for the formation of various hydrogen bonding motifs, such as dimers and chains. For example, 5-benzylidene-2,4-thiazolidinedione has been shown to form centrosymmetric dimers through N-H···O hydrogen bonds in the crystalline state. oup.com

Principles of Crystal Engineering Applied to Ionic Co-crystals and Salts

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. The principles of crystal engineering are highly applicable to the study of ionic compounds like 2,4-thiazolidinedione, potassium salt, as well as to the formation of ionic co-crystals (ICCs).

ICCs are multicomponent crystals composed of at least one ionic species and a neutral coformer. In the context of 2,4-thiazolidinedione, potassium salt, one could envision the formation of ICCs by co-crystallizing the salt with a neutral guest molecule. The design of such ICCs would rely on the formation of robust supramolecular synthons between the salt and the coformer.

The application of crystal engineering to 2,4-thiazolidinedione, potassium salt could involve:

Predicting and controlling polymorphism: By understanding the preferred interaction motifs, it may be possible to favor the formation of a specific polymorph with desired properties.

Formation of hydrates and solvates: The deliberate inclusion of solvent molecules can lead to new crystal structures with altered properties.

Design of ionic co-crystals: Co-crystallization with suitable neutral molecules could be used to fine-tune the physicochemical properties of the solid form, such as solubility and stability.

The study of the solid-state chemistry of 2,4-thiazolidinedione, potassium salt, and the application of crystal engineering principles offer a promising avenue for the development of new solid forms with optimized properties.

Integrated Research Perspectives and Future Directions

The Potassium Salt as a Versatile Platform for Chemical Space Exploration and Scaffold Diversification

The potassium salt of 2,4-thiazolidinedione (B21345) is a highly adaptable and strategic starting material for navigating a wide chemical space and achieving significant diversification of molecular scaffolds. nih.govresearchgate.net The enhanced nucleophilicity of the thiazolidinedione ring following deprotonation by the potassium ion is central to its utility. scialert.net This increased reactivity, particularly at the nitrogen atom, enables a broad spectrum of chemical reactions, facilitating the introduction of varied substituents and the assembly of complex molecular structures. scialert.netresearchgate.net

This potassium salt is a key building block in synthesizing new heterocyclic compounds. rsc.org The deprotonated nitrogen readily engages in N-alkylation and N-arylation reactions, allowing for the attachment of diverse aliphatic, aromatic, and heteroaromatic groups. scialert.net This has been crucial in generating extensive libraries of thiazolidinedione derivatives with a wide range of electronic and steric characteristics.

Additionally, the potassium salt is a vital intermediate in Knoevenagel condensation reactions. mdpi.comresearchgate.net The activated methylene (B1212753) group at the C-5 position of the thiazolidinedione ring can react with numerous aldehydes and ketones. mdpi.com This reaction is fundamental for creating 5-substituted and 5,5-disubstituted 2,4-thiazolidinedione derivatives, which are prominent scaffolds in medicinal chemistry. mdpi.com

Development and Application of Advanced Analytical Methodologies for Enhanced Characterization

Thorough characterization of 2,4-thiazolidinedione potassium salt and its derivatives is essential for understanding their chemical properties and ensuring their quality. Advanced analytical methods are critical for elucidating the structural details, purity, and solid-state characteristics of these compounds. researchgate.net

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are fundamental for confirming the structure of the potassium salt and its reaction products. nih.govnih.gov Techniques such as ¹H and ¹³C NMR provide detailed information about the molecular structure, allowing for clear assignment of protons and carbons and confirming where derivatization has occurred. nih.gov

X-ray crystallography offers definitive proof of the three-dimensional structure of 2,4-thiazolidinedione derivatives, which are often synthesized from the potassium salt. These studies provide critical data on bond lengths, angles, and intermolecular interactions like hydrogen bonding, which dictate crystal packing and influence the material's physical and chemical properties.

Thermal analysis methods, including thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), are used to examine the thermal stability and phase behavior of the potassium salt and its derivatives.

Table 1: Key Analytical Techniques for 2,4-Thiazolidinedione Potassium Salt and Derivatives

Analytical Technique Information Obtained
¹H and ¹³C NMR Elucidation of molecular structure and confirmation of functional group incorporation. nih.gov
High-Resolution Mass Spectrometry (HRMS) Accurate mass determination and confirmation of elemental composition. nih.gov
X-ray Crystallography Determination of three-dimensional molecular and crystal structure.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of characteristic functional groups and monitoring of reaction progress. thepharmajournal.com
Thermogravimetric Analysis (TGA) Assessment of thermal stability and decomposition profile.

Rational Design and Synthesis of Novel Thiazolidinedione Derivatives Utilizing Potassium Salt Intermediates

The potassium salt of 2,4-thiazolidinedione is a key intermediate in the rational design and synthesis of new derivatives with customized properties. doaj.org Its heightened nucleophilicity at the nitrogen atom makes it an excellent precursor for numerous synthetic transformations, allowing chemists to systematically alter the core thiazolidinedione structure. scialert.netrsc.org

A major use of this intermediate is in N-alkylation and N-arylation reactions. scialert.net By reacting the potassium salt with a wide variety of electrophiles, researchers can attach numerous different substituents at the N-3 position. researchgate.net This strategic functionalization is vital for adjusting the biological activity and physicochemical properties of the resulting compounds.

The potassium salt also enables Knoevenagel condensation reactions at the C-5 position. mdpi.comresearchgate.net The potassium ion increases the acidity of the methylene protons at C-5, facilitating deprotonation and subsequent reaction with various aldehydes and ketones. This method is a powerful way to create 5-substituted and 5,5-disubstituted thiazolidinediones. mdpi.com

Potential Applications in Advanced Materials Science Through Controlled Solid-State Forms

The ability to control the solid-state forms of 2,4-thiazolidinedione derivatives, often made via the potassium salt, presents exciting opportunities for their use in advanced materials science. Polymorphism, where a compound can exist in multiple crystalline forms with different physical properties, is particularly significant. Each polymorph can have unique solubility, stability, and bioavailability.

By carefully managing crystallization conditions like solvent, temperature, and cooling rate, specific polymorphs of thiazolidinedione derivatives can be selectively produced. The potassium salt intermediate can affect the nucleation and growth of particular crystal forms. Studying these different solid-state forms with techniques like X-ray powder diffraction (XRPD), DSC, and solid-state NMR (ssNMR) is key to identifying and characterizing new polymorphs.

The varied intermolecular interactions, such as hydrogen bonding and π-π stacking, in the crystal lattices of these derivatives can be manipulated to create materials with desired properties. For example, forming co-crystals, where the thiazolidinedione derivative is crystallized with another molecule, can result in materials with improved solubility, stability, or even new optical or electronic properties.

Exploration of Unexplored Reaction Pathways and Catalytic Applications for the Potassium Salt

While the nucleophilic properties of the 2,4-thiazolidinedione potassium salt at the nitrogen and C-5 positions are well-used, there is still much potential for discovering new reaction pathways and catalytic uses. The multifunctional nature of the thiazolidinedione core, with its amide, thioether, and active methylene groups, indicates it could be involved in a broader range of chemical reactions than currently known.

Future research could explore using the potassium salt in new cycloaddition reactions. For example, the exocyclic double bond in 5-ylidene derivatives, synthesized from the potassium salt, could serve as a dienophile or dipolarophile in [4+2] or [3+2] cycloadditions, respectively. This would create complex, spirocyclic structures with a high degree of stereochemical complexity.

The potential for the potassium salt or its derivatives to act as catalysts is another promising area. The thiazolidinedione ring system has both hydrogen bond donor and acceptor sites, which could be used in organocatalysis. For instance, chiral thiazolidinedione derivatives could be designed to catalyze asymmetric reactions, with the potassium counterion potentially playing a role in substrate activation or stabilizing the transition state.

Q & A

Basic: What are the standard synthetic routes for preparing 2,4-thiazolidinedione and its potassium salt?

The core synthesis involves thiourea and chloroacetic acid under acidic conditions to form 2,4-thiazolidinedione (TZD), followed by salt formation with potassium hydroxide. Key steps include:

  • Cyclocondensation : Thiourea reacts with chloroacetic acid in HCl to yield TZD ().
  • Knoevenagel Condensation : For derivatives, TZD reacts with aldehydes (e.g., pyridine-2-carboxaldehyde) in acetic acid/sodium acetate ().
  • Salt Formation : TZD derivatives are refluxed with potassium hydroxide in ethanol to form the potassium salt ( ).
    Reference Synthesis Yield: Ethanol-based reflux of TZD with KOH achieves >99% purity ( ).

Advanced: How do reaction mechanisms differ between thiourea and thiocyanate-based synthesis of TZD?

  • Thiourea Route : Proceeds via nucleophilic substitution (thiourea attacks chloroacetic acid), cyclization, and hydrolysis. Rate-limiting steps depend on HCl concentration ( ).
  • Thiocyanate Route : Uses KSCN, forming an intermediate isothiocyanate, which undergoes cyclization. This method has higher atomic economy but requires stringent temperature control ( ).
    Contradiction Note: Thiourea methods are more common due to scalability, but thiocyanate routes may reduce byproducts ( ).

Basic: What biological activities are associated with 2,4-thiazolidinedione derivatives?

TZD derivatives exhibit:

  • Antioxidant Activity : DPPH radical scavenging (e.g., ISS-3 and ISS-5 show IC₅₀ ~50 µg/mL) ().
  • Antimicrobial Effects : Substitution at the 3rd position with nitrogen-containing heterocycles enhances activity against E. coli and S. aureus ().
  • Antidiabetic Action : PPARγ activation (Kd = 43 nM for rosiglitazone potassium salt) ( ).

Advanced: How can structural modifications resolve contradictions in reported bioactivity data?

  • Lipophilicity vs. Solubility : Adding lipophilic groups (e.g., long alkyl chains) improves membrane permeability but may reduce water solubility. Potassium salt formation balances this ( ).
  • Substituent Positioning : 5-Benzylidene derivatives show higher PPARγ affinity, while 3-substituted analogs prioritize antimicrobial activity ( ).
    Methodological Tip: Use comparative assays (e.g., PPARγ reporter gene vs. MIC testing) to clarify target specificity ( ).

Advanced: What molecular targets beyond PPARγ are implicated in TZD pharmacology?

  • HDAC8 Inhibition : Novel N-substituted TZDs (e.g., P1-P25) show inhibitory activity in silico, suggesting epigenetic modulation ().
  • Antioxidant Pathways : TZDs scavenge ROS via the thioredoxin system, independent of PPARγ ().
    Contradiction Alert: PPARγ activation is well-established, but HDAC8 data require in vitro validation ( vs. 16).

Basic: Which analytical methods validate TZD derivative purity and structure?

  • Spectroscopy : IR (C=O stretch at 1700–1740 cm⁻¹), ¹H NMR (thiazolidine ring protons at δ 3.5–4.5 ppm) ().
  • Chromatography : TLC (Rf = 0.64 in benzene:ethyl acetate) and HPLC for quantification ( ).

Advanced: How does the potassium salt form influence TZD stability and bioavailability?

  • Solubility : Potassium salts enhance water solubility (e.g., rosiglitazone potassium salt: 100 mM in water) ( ).
  • Stability : Salt forms reduce hygroscopicity, improving shelf-life. However, alkaline conditions may degrade the thiazolidinedione ring ( ).
    Methodological Note: Conduct accelerated stability studies (40°C/75% RH) to compare salt vs. free acid forms ( ).

Advanced: What strategies mitigate hepatotoxicity risks in TZD-based therapeutics?

  • Structural Optimization : Avoid bulky aryl groups at the 5th position, linked to mitochondrial toxicity ().
  • Prodrug Approaches : Mask the TZD ring with ester groups, reducing liver exposure ( ).
    Supporting Data: Early TZDs (e.g., troglitazone) were withdrawn due to hepatotoxicity, but newer analogs (e.g., rosiglitazone) show safer profiles ( ).

Basic: How are Mannich reaction derivatives of TZD synthesized and evaluated?

  • Synthesis : TZD reacts with secondary amines (e.g., morpholine) and formaldehyde in ethanol, forming Mannich bases ().
  • Evaluation : Antioxidant activity tested via DPPH assay; antimicrobial activity via broth microdilution ().

Advanced: What computational tools predict TZD derivative efficacy and toxicity?

  • In Silico Docking : Molecular dynamics simulations for PPARγ/HDAC8 binding ( ).
  • QSAR Models : Correlate substituent lipophilicity (logP) with antimicrobial IC₅₀ values ().
    Data Gap: Limited ADMET predictions for potassium salts; prioritize in vitro hepatocyte assays ( ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.